2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
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Overview
Description
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an angiotensin-converting enzyme (ACE) inhibitor, which makes it valuable in the treatment of hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride involves multiple steps. One common method includes the reaction of ethyl 4-phenylbutanoate with an amine to form an intermediate, which is then cyclized to form the benzazepine ring. The final step involves the addition of acetic acid and hydrochloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the development of antihypertensive drugs.
Industry: Utilized in the production of pharmaceuticals and as a research chemical
Mechanism of Action
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Benazepril: Another ACE inhibitor with a similar structure and mechanism of action.
Lisinopril: A widely used ACE inhibitor with a different chemical structure but similar pharmacological effects.
Enalapril: Another ACE inhibitor used in the treatment of hypertension and heart failure.
Uniqueness
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and potentially different side effect profile compared to other ACE inhibitors .
Properties
Molecular Formula |
C24H23D5N2O5.HCl |
---|---|
Molecular Weight |
465.98 |
IUPAC Name |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Origin of Product |
United States |
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